2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
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Overview
Description
2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a tetrazole ring, a phenyl group, and a benzenesulfonamide moiety The incorporation of a fluorine atom and a tetrazole ring into the molecular structure enhances its chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a cycloaddition reaction between an azide and a nitrile. For instance, sodium azide can react with a nitrile compound under acidic conditions to form the tetrazole ring.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through a nucleophilic substitution reaction. A suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST), can be used to replace a leaving group with a fluorine atom.
Coupling with Benzenesulfonamide: The final step involves coupling the tetrazole ring with a benzenesulfonamide moiety. This can be achieved through a condensation reaction between the tetrazole derivative and a benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable solvent and base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antibacterial and antifungal agent. It can inhibit the growth of various bacterial and fungal strains by targeting specific enzymes and pathways.
Material Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as polymers and coatings, with enhanced chemical and thermal stability.
Biological Research: The compound can be used as a molecular probe to study biological processes and interactions. Its ability to bind to specific proteins and enzymes makes it valuable for biochemical assays and drug discovery.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication and cell division. By binding to these enzymes, the compound disrupts the DNA replication process, leading to bacterial cell death. Additionally, the compound’s sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide: This compound shares a similar tetrazole and fluorine-containing structure but differs in the substitution pattern on the benzene ring.
N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl)amides: These compounds have a morpholine ring in addition to the tetrazole and fluorine moieties, which can influence their biological activity and chemical properties.
Uniqueness
2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is unique due to its specific combination of a tetrazole ring, a fluorine atom, and a benzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry, material science, and biological research.
Properties
CAS No. |
879585-95-2 |
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Molecular Formula |
C13H10FN5O2S |
Molecular Weight |
319.32 g/mol |
IUPAC Name |
2-fluoro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H10FN5O2S/c14-12-6-1-2-7-13(12)22(20,21)16-10-4-3-5-11(8-10)19-9-15-17-18-19/h1-9,16H |
InChI Key |
FXSKFSOAQXKLDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
solubility |
47.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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